molecular formula C22H26N2O3 B2413296 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide CAS No. 1005301-77-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B2413296
CAS RN: 1005301-77-8
M. Wt: 366.461
InChI Key: JIYQRMYJCBPCSA-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide, commonly known as ITQ-29, is a novel compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. ITQ-29 is a small molecule that belongs to the class of tetrahydroquinolines and has been shown to possess various pharmacological properties.

Scientific Research Applications

Facile Synthesis Techniques

A study by F. King (2007) describes a high-yielding cyclisation technique for the synthesis of isoquinoline derivatives, showcasing a method that might be applicable to the synthesis of compounds similar to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide" (King, 2007).

Structural Aspects and Properties

Research by A. Karmakar, R. Sarma, and J. Baruah (2007) investigates the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting how interactions with acids can influence the physical state and fluorescence of these compounds (Karmakar et al., 2007).

Novel Synthesis Approaches

M. Caira, M. Popa, and colleagues (2014) explored the synthesis of 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related to the compound of interest, demonstrating diverse synthetic approaches to isoquinoline derivatives (Caira et al., 2014).

Antitumor Activity and Biological Applications

M. Nagarajan, A. E. Morrell, and colleagues (2006) synthesized indenoisoquinoline topoisomerase I inhibitors, providing a framework for the development of compounds with potential antitumor activities. This research emphasizes the importance of structural modifications in enhancing biological activity (Nagarajan et al., 2006).

Spectrophotometric Analysis

K. Verma and A. Jain (1985) discussed a spectrophotometric method for the determination of paracetamol, highlighting techniques that could be applicable for the analysis of similar compounds (Verma & Jain, 1985).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-8-9-18(13-20(17)24)23-21(25)14-27-19-10-6-16(3)7-11-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYQRMYJCBPCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

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